
Benzyl 3-(benzyloxy)benzoate
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Description
Benzyl 3-(benzyloxy)benzoate is a useful research compound. Its molecular formula is C21H18O3 and its molecular weight is 318.4g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Hydrolysis Reactions
The ester and benzyl ether functionalities undergo hydrolysis under acidic or basic conditions.
Mechanistic Notes :
-
Ester hydrolysis proceeds via nucleophilic acyl substitution, generating carboxylic acid (acidic) or carboxylate (basic) products.
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Benzyl ethers remain stable under basic hydrolysis but may cleave under strong acidic conditions .
Oxidative Transformations
Benzylic positions and ether linkages are prone to oxidation.
Key Findings :
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Ozonolysis selectively cleaves benzyl ethers to yield phenolic acids .
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Chromium-based oxidants (e.g., CrO<sub>3</sub>) convert benzylic methylene groups to ketones .
Reductive Cleavage
Catalytic hydrogenation removes benzyl protecting groups.
Mechanistic Insight :
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Hydrogenolysis proceeds via adsorption of benzyl groups onto the catalyst surface, followed by C–O bond cleavage .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes substitution at activated positions.
Reaction Type | Reagents/Conditions | Products | Yield | Source |
---|---|---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-(Benzyloxy)-5-nitrobenzoate | 62% | |
Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Δ | 3-(Benzyloxy)-5-sulfobenzoate | 58% |
Regioselectivity :
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Benzyloxy and ester groups direct electrophiles to the meta and para positions relative to themselves.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings after halogenation.
Synthetic Utility :
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
benzyl 3-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-10-5-2-6-11-18)19-12-7-13-20(14-19)23-15-17-8-3-1-4-9-17/h1-14H,15-16H2 |
InChI Key |
IVCGFCMABFUGKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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